5-amino-6-hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

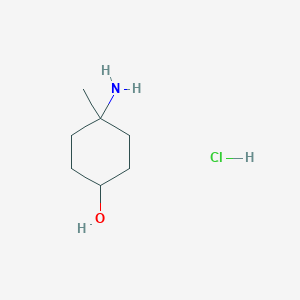

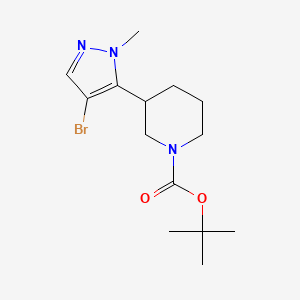

“5-amino-6-hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one” is a chemical compound with the molecular formula C9H11N3O2 and a molecular weight of 193.20 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “5-amino-6-hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one” consists of nine carbon atoms, eleven hydrogen atoms, three nitrogen atoms, and two oxygen atoms .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-amino-6-hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one” include a molecular weight of 193.20 . Unfortunately, specific details such as boiling point, melting point, and solubility are not provided .

Scientific Research Applications

Cancer Treatment

Indole derivatives have been investigated for their potential in treating various types of cancer. They can act as biologically active compounds that target cancer cells, offering a promising avenue for novel cancer therapies .

Antimicrobial Activity

The antimicrobial properties of indole derivatives make them valuable in the development of new antibiotics. They can be effective against a range of microorganisms, including bacteria and fungi .

Anti-inflammatory and Analgesic Applications

Some indole derivatives exhibit anti-inflammatory and analgesic activities. They can be used to develop medications that alleviate pain and reduce inflammation without significant side effects .

Antiviral Agents

Indole-based compounds have shown inhibitory activity against various viruses, including influenza and Coxsackie B4 virus. This makes them potential candidates for antiviral drug development .

Antidiabetic Effects

Research has indicated that certain indole derivatives can have antidiabetic properties, providing a new direction for diabetes treatment and management .

Antimalarial Properties

The antimalarial activity of indole derivatives can contribute to the fight against malaria, a disease that poses a significant health threat in many parts of the world .

Neuroprotective Effects

Indoles have been studied for their neuroprotective effects, which could lead to treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Plant Growth Regulation

Indole-3-acetic acid, a derivative of indole, is a plant hormone that regulates growth and development in plants. This application is crucial in agriculture and horticulture .

Safety and Hazards

properties

IUPAC Name |

5-amino-6-hydroxy-1,3-dimethylbenzimidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c1-11-6-3-5(10)8(13)4-7(6)12(2)9(11)14/h3-4,13H,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBKUKWLYPNVQHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C(=C2)N)O)N(C1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-6-hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Tert-butoxy)carbonyl]-4-methanesulfonylpiperidine-4-carboxylic acid](/img/structure/B1375544.png)

![1'-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1375545.png)

![2-[(Azetidin-3-yloxy)methyl]-5-methyl-1,3,4-oxadiazole hydrochloride](/img/structure/B1375549.png)

![(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)(2-chloro-6-(trifluoromethyl)phenyl)methanone](/img/structure/B1375550.png)

![(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/structure/B1375551.png)